{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol is a useful research compound. Its molecular formula is C10H15NOS and its molecular weight is 197.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemosensors for Transition Metal Ions : A study by Gosavi-Mirkute et al. (2017) explored the use of similar compounds in detecting transition metal ions. Specifically, they investigated compounds with thiophen-2-yl groups for their ability to selectively identify Cu2+ ions in methanol or methanol–water mixtures (Gosavi-Mirkute et al., 2017).
Intermediates in Agrochemicals and Medicinal Compounds : Ghelfi et al. (2003) reported that reactions involving N-substituted pyrrolidinones, similar to the compound , yield products useful for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Structural Analyses in Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues : Research by Swamy et al. (2013) on isomorphous structures involving thiophen-2-yl methanone provides insight into the structural properties and disorder in such compounds, which could be relevant to understanding the structural characteristics of "{1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}methanol" (Swamy et al., 2013).
Optical and Electronic Properties : Al-Ansari (2016) conducted a study on the electronic absorption, excitation, and fluorescence properties of compounds similar to "this compound". This research can provide insights into the optical and electronic behavior of such compounds in various solvents (Al-Ansari, 2016).
Electrochromic Properties : A study by Variş et al. (2006) on the synthesis of similar thiophen-2-yl substituted polymers and their potential in electrochromic devices demonstrates the applicability of such compounds in electronic and optical devices (Variş et al., 2006).
Mechanism of Action
- By blocking adenosine receptors, theophylline exerts several effects, including bronchodilation, increased heart rate, and stimulation of the central nervous system .
- Additionally, theophylline activates histone deacetylase , which may contribute to its anti-inflammatory effects .
Target of Action
Mode of Action
Biochemical Pathways
- Theophylline affects several pathways:
- Increased cAMP levels lead to bronchodilation. By blocking adenosine receptors, theophylline counteracts adenosine’s bronchoconstrictive effects. Theophylline’s anti-inflammatory properties may involve histone deacetylase activation .
Pharmacokinetics
- Theophylline is well-absorbed after oral administration. It distributes widely in tissues, including the lungs. Theophylline undergoes hepatic metabolism via cytochrome P450 enzymes (mainly CYP1A2). It is excreted primarily in urine. Factors like liver function, smoking, and drug interactions affect theophylline levels .
Result of Action
- Theophylline relaxes bronchial smooth muscles, improving airflow in conditions like asthma and COPD. Due to adenosine receptor blockade, theophylline can increase heart rate. Theophylline may cause mild central nervous system effects, such as alertness and insomnia .
Action Environment
- Theophylline’s efficacy and stability can be influenced by factors like smoking (which induces its metabolism), liver function, and drug interactions. Monitoring blood levels is crucial to maintain therapeutic efficacy while avoiding toxicity .
Properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-7-9-1-3-11(5-9)6-10-2-4-13-8-10/h2,4,8-9,12H,1,3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVTZZSMUDQTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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